

Experimental Data for Tyrphostin A1

Benchmarking

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Compound Focus: Tyrphostin A1

CAS No.: 2826-26-8

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The table below summarizes the key experimental findings from the search results, highlighting how **Tyrphostin A1** was used as a negative control.

Tyrphostin Compound	Experimental Context / Assay	Key Performance Findings (vs. Active Controls)	Supporting Experimental Data
Tyrphostin A1	Volume-sensitive Cl ⁻ current activation in cultured rat astrocytes [1]	No inhibitory effect; confirmed inactivity as a negative control [1].	Current activation: ~90% with A1 (inactive) vs. ~10% with A23 (active) [1].
Tyrphostin AG490 (Active Control)	Proliferation of Mycosis fungoides (MF) tumor cell lines [2]	Inhibited constitutive Stat3sm activation and cell growth [2].	[³ H]thymidine incorporation assays showed AG490 inhibited spontaneous and IL-2-induced MF cell growth [2].

Detailed Experimental Protocols

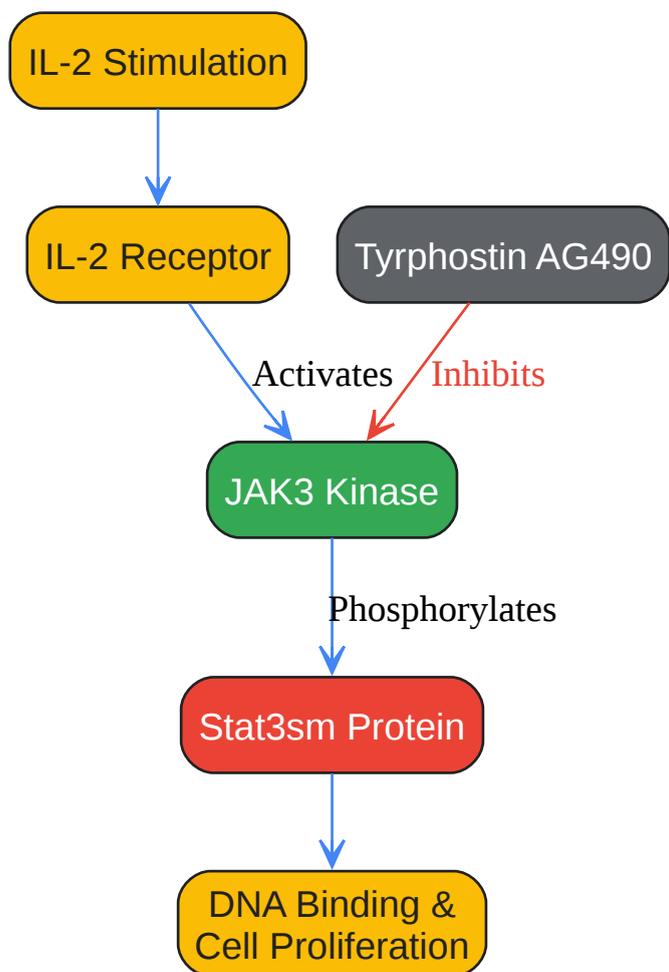
For researchers looking to replicate or understand the methodology behind these findings, here are the detailed experimental protocols.

- Protocol 1: Electrophysiology for Volume-Sensitive Cl⁻ Currents [1]
 - **Cell Preparation:** Cultured astrocytes from neonatal rat cortexes.
 - **Recording Technique:** Whole-cell patch-clamp recording.
 - **Solutions:** A hypo-osmotic extracellular solution (220 mOsm/l) was applied to induce cell swelling and activate the Cl⁻ current.
 - **Drug Application: Tyrphostin A1** and its active analogue A23 were applied to the bathing solution. The standard pipette (intracellular) solution contained ATP.
 - **Data Analysis:** The volume-sensitive, outwardly rectifying Cl⁻ current was measured using voltage ramp commands. The effect of inhibitors was quantified by their percentage of blockage of this induced current.

- Protocol 2: Cell Proliferation and Signaling in MF Tumor Cells [2]
 - **Cell Culture:** MF tumor cell lines (e.g., My-la) were cultured with IL-2 and then "starved" of IL-2 for 4-18 hours before experiments.
 - **Proliferation Assay:** Cells were cultured with or without tyrphostins. Proliferation was measured via [³H]thymidine incorporation during the final 12 hours of a 16-hour culture period. Results were expressed as median counts per minute from triplicate cultures.
 - **Signaling Analysis:** To examine protein activation, cells were treated with inhibitors, starved, and then stimulated with IL-2. Protein lysates were prepared, and specific proteins (like Stat3) were analyzed via immunoprecipitation and Western blotting using phospho-specific antibodies.

Pathway and Experimental Logic

The following diagram illustrates the signaling pathway investigated in the MF tumor cell study, which tyrphostin AG490 was shown to inhibit.



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Key Takeaways and Data Gaps

The provided data firmly establishes **Tyrphostin A1**'s utility as a validated negative control in specific bioactivity assays [1]. This is crucial for confirming that the observed effects of active tyrphostins are due to specific tyrosine kinase inhibition rather than non-specific cellular toxicity.

It is important to note that the search results do not provide a direct, head-to-head performance comparison of **Tyrphostin A1** against a comprehensive panel of alternatives. The available data is contextual, demonstrating its inactivity in specific pathways.

To build a more complete benchmarking guide, you may need to consult specialized databases for:

- **Broader Specificity Profiles:** Data on A1's binding affinity or inhibitory activity (or lack thereof) across a wider range of kinases.
- **Pharmacokinetic Parameters:** Information on its solubility, stability, and cellular uptake.
- **Comparison with Newer Inhibitors:** How its performance as a control compares to other, potentially more modern, inactive analogues.

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References

1. Mitogen-Activated Protein and Tyrosine Kinases in the ... [pmc.ncbi.nlm.nih.gov]
2. Constitutive activation of a slowly migrating isoform of Stat3 ... [pmc.ncbi.nlm.nih.gov]

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